4-Formylphenoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

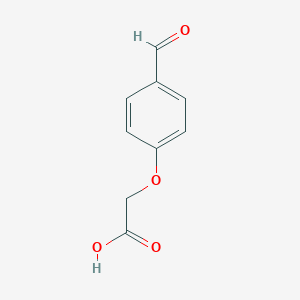

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIIKHNXNPSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066754 | |

| Record name | Acetic acid, (4-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22042-71-3 | |

| Record name | (4-Formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(4-formylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-formylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenoxyacetic acid, a derivative of phenoxyacetic acid, serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a beige or pale cream to brown powder. It is soluble in hot methanol. Key quantitative properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 193-199 °C | [3] |

| Appearance | Pale cream to cream to pale brown powder | [3] |

| Solubility | Soluble in hot methanol | [4] |

| CAS Number | 22042-71-3 | [1][2] |

| InChI Key | OYNIIKHNXNPSAG-UHFFFAOYSA-N | [5] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available in DMSO-d₆ | [5] |

| ¹³C NMR | Data available | [1] |

| Infrared (IR) Spectroscopy | KBr wafer | [1] |

| Mass Spectrometry (MS) | GC-MS data available | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then reacts with chloroacetic acid. The precursor, 4-hydroxybenzaldehyde, can be synthesized from phenol via the Reimer-Tiemann reaction.

Synthesis of 4-Hydroxybenzaldehyde (Precursor) via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an ortho-formylation of phenols.[6][7][8]

Materials:

-

Phenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, for workup)

-

Biphasic solvent system (e.g., water and an organic solvent)

Procedure:

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Add chloroform to the solution. The reaction is typically carried out in a biphasic system with vigorous stirring.[8]

-

Heat the mixture to initiate the reaction. The reaction is exothermic and may require cooling to maintain the desired temperature.[7]

-

The reaction proceeds via the formation of a dichlorocarbene intermediate in the alkaline medium, which then electrophilically attacks the electron-rich phenoxide ring, preferentially at the ortho and para positions.[7][8]

-

After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the p-hydroxybenzaldehyde.

-

The product is then purified by recrystallization or column chromatography.

Synthesis of this compound via Williamson Ether Synthesis

This synthesis is an example of a nucleophilic substitution reaction (SN2).[9][10][11]

Materials:

-

4-Hydroxybenzaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, for acidification)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for extraction)

Procedure:

-

In a reaction vessel, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. This deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide.[9]

-

Add a solution of chloroacetic acid to the reaction mixture.[9]

-

Heat the mixture under reflux for a specified period to allow the nucleophilic substitution to occur, where the phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.[10]

-

After the reaction is complete, cool the mixture and acidify it with hydrochloric acid. This protonates the carboxylate to form the carboxylic acid, causing the this compound to precipitate.[9]

-

The crude product can be purified by extraction and recrystallization.

-

Transfer the acidic mixture to a separatory funnel and extract with diethyl ether.[9]

-

Wash the ether layer with water and then with a saturated sodium bicarbonate solution to separate the desired carboxylic acid from any unreacted phenol.[9]

-

The aqueous bicarbonate layer, containing the sodium salt of this compound, is then re-acidified with HCl to precipitate the purified product.[9]

-

-

Filter the solid product, wash with cold water, and dry. The purity can be assessed by measuring its melting point.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound, starting from phenol.

Caption: Synthesis of this compound.

Logical Relationship of Functional Groups

This diagram shows the key functional groups present in this compound and their relationship to its reactivity.

Caption: Functional groups of this compound.

References

- 1. Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97.0 T 22042-71-3 [sigmaaldrich.com]

- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound(22042-71-3) 1H NMR [m.chemicalbook.com]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. byjus.com [byjus.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid

CAS Number: 22042-71-3

This technical guide provides a comprehensive overview of 4-Formylphenoxyacetic acid, a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound, also known as (4-carboxymethoxy)benzaldehyde, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 22042-71-3 | [3] |

| Molecular Formula | C₉H₈O₄ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| Appearance | Pale cream to cream to pale brown powder | [4] |

| Melting Point | 193-196 °C | |

| Solubility | Soluble in hot methanol | [2] |

| IUPAC Name | 2-(4-formylphenoxy)acetic acid | [1] |

| InChI Key | OYNIIKHNXNPSAG-UHFFFAOYSA-N | |

| SMILES | OC(=O)COc1ccc(C=O)cc1 |

Synthesis and Mechanism

This compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with an acetate synthon, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base. The aldehyde group provides a reactive site for further modification, making this compound a valuable building block.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing phenoxyacetic acid derivatives.[5][6][7]

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl bromoacetate or Chloroacetic acid

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Alkylation:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) in DMF.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add ethyl bromoacetate (1 equivalent) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours or heat to 80°C for 4 hours to form the corresponding ester, ethyl 2-(4-formylphenoxy)acetate.[5][7]

-

-

Hydrolysis:

-

The resulting ester is then subjected to hydrolysis. This can be achieved by adding a solution of sodium hydroxide and heating the mixture.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is acidified with HCl to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol or hot methanol, to yield pure this compound.[2]

-

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical scaffold and intermediate in the synthesis of a wide range of biologically active molecules. Its phenoxyacetic acid core combined with a reactive aldehyde group allows for extensive chemical modification to explore structure-activity relationships (SAR).

Key Therapeutic Areas:

-

Anti-inflammatory Agents (COX-2 Inhibitors): The phenoxyacetic acid moiety is a key structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective inhibitors.[5]

-

Antidiabetic Agents (FFA1 Agonists): The free fatty acid receptor 1 (FFA1) is a G-protein coupled receptor that enhances glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment.[8] Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists, and this compound is a key starting material for creating libraries of these compounds.[8]

-

Enzyme Inhibitors: Derivatives have been synthesized and evaluated as tyrosinase inhibitors, which are of interest in treating hyperpigmentation disorders and have applications in the food industry.

-

Antimicrobial Agents: Various Schiff base and other derivatives synthesized from this compound have shown promising antibacterial and antifungal activities.

Caption: Role of this compound as a scaffold in drug discovery.

Biological Activity and Quantitative Data

While this compound is primarily an intermediate, its derivatives have demonstrated significant biological activity. The data below pertains to compounds synthesized from this compound.

| Derivative Class | Target | Key Finding | IC₅₀ / Activity | Reference |

| Phenoxy Acetic Acid Derivatives | COX-1 | Mild to moderate inhibitory effects. | IC₅₀ = 4.07 ± 0.12 to 14.5 ± 0.2 µM | [5] |

| Phenoxy Acetic Acid Derivatives | COX-2 | Potent inhibitory activity. | IC₅₀ = 0.08 ± 0.01 to 0.15 ± 0.01 µM | [5] |

| Phenoxyacetic Acid Derivatives | FFA1 Agonist | Potent agonistic activity for potential diabetes treatment. | EC₅₀ = 43.6 nM | [8] |

| 4-hydroxybenzaldehyde derivatives | Tyrosinase | More potent inhibitory activities than the parent compound. | IC₅₀ < 1.22 mM |

Experimental Protocol: In Vitro COX Inhibition Assay (General)

This protocol outlines a general method for evaluating the COX-1/COX-2 inhibitory activity of compounds derived from this compound.[5]

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

Test compounds (dissolved in DMSO)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Incubation:

-

In a multi-well plate, add the enzyme solution, reaction buffer, and various concentrations of the test compound.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

-

Quantification: Measure the concentration of PGE₂, a primary product of the COX reaction, using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Classifications: Acute toxicity (oral, Category 4), Skin irritation (Category 2), Eye irritation (Category 2), and Specific target organ toxicity - single exposure (respiratory system, Category 3).[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place (recommended 2-8°C), away from oxidizing agents. The compound may be air-sensitive.[2]

References

- 1. Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formylphenoxyacetic acid, a versatile organic intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, and explores the biological significance and therapeutic potential of its derivatives in various signaling pathways.

Core Chemical and Physical Data

This compound, also known as 4-(carboxymethoxy)benzaldehyde, is a key reagent in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 180.16 g/mol | [1] |

| Molecular Formula | C₉H₈O₄ | [2] |

| CAS Number | 22042-71-3 | [3] |

| Physical Form | Solid, powder | [4] |

| Melting Point | 193-199 °C | [4] |

| Appearance | Pale cream to pale brown | [4] |

| IUPAC Name | 2-(4-formylphenoxy)acetic acid | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented. Below are detailed methodologies for key synthetic procedures.

Protocol 1: Synthesis of 2-(4-formylphenoxy)acetic Acids

This protocol outlines a general method for synthesizing this compound derivatives.

Materials:

-

Substituted 4-hydroxybenzaldehydes

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

A solution is prepared with 20 mmol of the starting aldehyde and 3.34 g (20 mmol) of ethyl bromoacetate in 30 mL of DMF.[5]

-

To this solution, 5.52 g (40 mmol) of K₂CO₃ is added.[5]

-

The resulting mixture is stirred for 12 hours to yield the corresponding ethyl 2-(formylphenoxy)acetate.[5]

-

The ester is then subjected to hydrolysis to obtain the final acid product.[5]

Protocol 2: Synthesis of 2-(2-formylphenoxy)acetate Esters

This method details the synthesis of ester precursors to formylphenoxyacetic acids.

Materials:

-

Corresponding 2-hydroxybenzaldehyde (10 mmol)

-

Bromoacetic ester (13 mmol)

-

Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

-

Freshly distilled Dimethylformamide (DMF) (50 mL)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A mixture of the 2-hydroxybenzaldehyde, bromoacetic ester, and K₂CO₃ in freshly distilled DMF is heated at 80 °C for 4 hours.

-

After cooling, 200 mL of EtOAc is added, and the resulting mixture is washed three times with 50 mL of brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).

-

Volatiles are removed in vacuo, and the residue is purified using flash chromatography.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential in drug development, targeting various biological pathways.

Anti-inflammatory Activity: COX-2 Inhibition

Phenoxyacetic acid derivatives have been evaluated as selective COX-2 inhibitors. Certain compounds demonstrated anti-inflammatory activity comparable to reference drugs like mefenamic acid and celecoxib by reducing levels of TNF-α and PGE2.[5] Notably, some derivatives showed potent inhibition of COX-1 as well.[5] The development of these compounds is significant as they have shown anti-inflammatory effects without causing stomach ulcers.[5]

Antimicrobial and Antifungal Applications

Various derivatives of phenoxyacetic acid have been synthesized and tested for their antibacterial and antifungal properties. For instance, (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid, synthesized from 2-formylphenoxyacetic acid, demonstrated good antibacterial activity against E. coli.[6] Other derivatives have shown potent activity against S. aureus and the antitubercular activity against M. tuberculosis H37RV.[6]

Metabolic Disorders: FFA1 Agonism

The free fatty acid receptor 1 (FFA1) is a target for treating type 2 diabetes. Phenoxyacetic acid derivatives have been identified as excellent FFA1 agonists, which can amplify glucose-stimulated insulin secretion.[7] This highlights their potential in developing treatments for hyperglycemia without the risk of hypoglycemia.[7]

Visualizing Synthesis and Application

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound's applications.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Biological targets and applications of this compound derivatives.

References

- 1. Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FORMYL PHENOXY ACETIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-Formylphenoxyacetic acid, a valuable intermediate in organic and medicinal chemistry. This document details its structural properties and presents a robust protocol for its synthesis via the Williamson ether synthesis, adapted from established and reliable procedures.

Chemical Structure and Properties

This compound, also known as 4-(carboxymethoxy)benzaldehyde, is an aromatic compound containing a benzene ring substituted with both a formyl (aldehyde) group and a carboxymethoxy group at the para position. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The key structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol [1] |

| IUPAC Name | 2-(4-formylphenoxy)acetic acid |

| CAS Number | 22042-71-3[2] |

| Appearance | Pale cream to cream or pale brown powder |

| Melting Point | 193-196 °C[3] |

| SMILES | O=Cc1ccc(OCC(=O)O)cc1 |

| InChI Key | OYNIIKHNXNPSAG-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid by the phenoxide ion generated from 4-hydroxybenzaldehyde in the presence of a base.

The logical workflow for this synthesis is depicted below.

References

Technical Guide: Physical Properties of 4-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Formylphenoxyacetic acid. The information is compiled from various chemical databases and supplier specifications, offering a valuable resource for its use in organic synthesis and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(4-formylphenoxy)acetic acid |

| CAS Number | 22042-71-3 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C=O)OCC(=O)O |

| InChI Key | OYNIIKHNXNPSAG-UHFFFAOYSA-N |

| Synonyms | p-Formylphenoxyacetic acid, 4-(Carboxymethoxy)benzaldehyde |

Quantitative Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Thermal Properties

| Property | Value | Source |

| Melting Point | 193-199 °C | Thermo Scientific Chemicals[2] |

| 193-196 °C | Sigma-Aldrich | |

| Boiling Point | 272.96 °C (rough estimate) | ChemicalBook |

Physicochemical Properties

| Property | Value | Source |

| pKa | 3.04 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in hot methanol. | Fisher Scientific[3] |

| Appearance | Pale cream to cream to pale brown powder. | Thermo Scientific Chemicals[2] |

| Solid / Crystalline Powder | Sigma-Aldrich |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is sufficient.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a particular solvent.

Apparatus:

-

Glass vials or flasks with airtight seals

-

Shaker or agitator

-

Temperature-controlled bath

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., hot methanol) in a sealed vial.

-

Equilibration: The vial is placed in a temperature-controlled shaker bath and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally by monitoring the pH of a solution of the acid as a strong base is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in the burette.

-

Titration: The base is added to the acidic solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

Data Analysis: The pH is plotted against the volume of base added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.

Signaling Pathways

As a relatively simple organic molecule primarily utilized as a synthesis intermediate, this compound is not known to be involved in biological signaling pathways. Extensive literature searches did not reveal any data suggesting its role as a signaling molecule, agonist, or antagonist in biological systems. Its utility in drug development is typically as a building block for more complex, biologically active molecules.

References

The Genesis of a Versatile Moiety: A Technical Guide to 4-Formylphenoxyacetic Acid

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of 4-Formylphenoxyacetic Acid for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, a key intermediate in organic synthesis, has played a significant, albeit often understated, role in the development of a wide array of chemical entities. This technical guide delves into the historical context of its parent compound, phenoxyacetic acid, explores the plausible initial synthetic routes leading to the 4-formyl derivative, and details its physicochemical properties and modern applications. While the precise moment of its discovery remains elusive in readily accessible literature, this paper pieces together the historical and chemical context of its emergence. We provide a comprehensive overview of its synthesis, including detailed experimental protocols for key methodologies, and present its known physical and spectral data in a structured format for ease of reference. Furthermore, this guide illustrates the logical flow of its synthesis through a detailed workflow diagram, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Phenoxyacetic Acid Family

The story of this compound is intrinsically linked to the broader history of phenoxyacetic acids. The parent compound, phenoxyacetic acid, was first synthesized in 1880. This discovery opened the door to a new class of compounds that would later find widespread applications, most notably as herbicides like 2,4-D and MCPA. The fundamental structure of a phenoxy group linked to an acetic acid moiety provided a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate biological activity and chemical reactivity.

The Elusive Discovery of this compound

Despite a thorough review of historical chemical literature, a definitive first report of the synthesis of this compound, including the specific researchers and date, could not be pinpointed. However, based on the established chemical knowledge of the late 19th and early 20th centuries, a plausible and historically relevant synthetic pathway can be postulated.

The most probable early synthesis would have involved a two-step process starting from 4-hydroxybenzaldehyde, a readily available starting material. The first step would be the Williamson ether synthesis, a classic and well-established reaction, to introduce the acetic acid moiety. This would be followed by a formylation reaction on a precursor molecule, such as 4-hydroxyphenoxyacetic acid, likely via the Reimer-Tiemann reaction, which was discovered in 1876.[1][2]

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Melting Point | 193-196 °C |

| CAS Number | 22042-71-3 |

| Appearance | Pale cream to cream to pale brown powder |

| Solubility | Soluble in hot methanol |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: A Plausible Historical and Modern Approach

The synthesis of this compound can be achieved through several methods. Below, we detail a plausible historical route and a common modern laboratory-scale synthesis.

Plausible Historical Synthesis: The Reimer-Tiemann Approach

A logical historical route to this compound would involve the formylation of 4-hydroxyphenoxyacetic acid using the Reimer-Tiemann reaction.

Experimental Protocol:

-

Preparation of 4-Hydroxyphenoxyacetic Acid: 4-Hydroxyphenol (1 mole) is dissolved in an aqueous solution of sodium hydroxide (2 moles). To this solution, chloroacetic acid (1 mole) is added. The mixture is heated under reflux for several hours. After cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the 4-hydroxyphenoxyacetic acid, which is then collected by filtration and purified by recrystallization.

-

Formylation via Reimer-Tiemann Reaction: 4-Hydroxyphenoxyacetic acid (1 mole) is dissolved in an excess of a strong aqueous base (e.g., NaOH). Chloroform (1.5 moles) is added portion-wise to the solution with vigorous stirring at a slightly elevated temperature (e.g., 60-70 °C). The reaction is maintained for several hours. After the reaction is complete, the mixture is cooled and acidified with a strong acid. The resulting precipitate, a mixture of ortho and para isomers, is filtered. The desired this compound (the para isomer) is then separated and purified, typically by fractional crystallization or chromatography.

Modern Synthetic Approach from 4-Hydroxybenzaldehyde

A more direct and common contemporary method starts with 4-hydroxybenzaldehyde.

Experimental Protocol:

-

Etherification: To a solution of 4-hydroxybenzaldehyde (1 mole) in a suitable solvent such as acetone or DMF, an excess of a base like potassium carbonate (K₂CO₃) is added. Ethyl bromoacetate (1.1 moles) is then added, and the mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. The crude ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The alcohol is then removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical steps involved in the modern synthesis of this compound starting from 4-hydroxybenzaldehyde.

References

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid: Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenoxyacetic acid is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of derivatives with significant pharmacological potential. Its unique structure, featuring a reactive aldehyde group and a phenoxyacetic acid moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, multifaceted biological activities, and the underlying molecular mechanisms of action. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetic acids and is a standard method for this class of compounds.

Materials:

-

4-hydroxybenzaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle or water bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Deprotonation of 4-hydroxybenzaldehyde: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. This reaction forms the sodium salt of 4-hydroxybenzaldehyde, a phenoxide, which is a potent nucleophile.

-

Reaction with Chloroacetic Acid: To the solution of the sodium phenoxide, add a solution of chloroacetic acid.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-3 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture to room temperature and acidify it with hydrochloric acid until the pH is acidic. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.

-

Isolation of Crude Product: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield pure this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activities of this compound Derivatives

Derivatives of this compound have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer effects.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of investigation for phenoxyacetic acid derivatives has been their potential as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator of inflammation and pain.[1]

Quantitative Data: COX-1 and COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |

| Mefenamic Acid (Reference) | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 |

| Derivative 5c | 14.5 ± 0.2 | 0.97 ± 0.06 | 14.95 |

| Derivative 5d | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 |

| Derivative 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |

| Derivative 7b | 5.93 ± 0.12 | 0.07 ± 0.01 | 84.71 |

| Derivative 10c | 11.2 ± 0.15 | 0.09 ± 0.01 | 124.44 |

| Derivative 10d | 7.00 ± 0.20 | 0.08 ± 0.01 | 87.5 |

| Derivative 10e | 4.07 ± 0.12 | 0.07 ± 0.01 | 58.14 |

| Derivative 10f | 4.97 ± 0.06 | 0.06 ± 0.01 | 82.83 |

Data extracted from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

Antidiabetic Activity: FFA1 Agonism

Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a promising target for the treatment of type 2 diabetes as its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion.

Quantitative Data: FFA1 Agonist Activity

| Compound | EC₅₀ (nM) |

| Derivative 16 | 43.6 |

| Derivative 18b | 62.3 |

Data extracted from studies on phenoxyacetic acid derivatives as novel FFA1 agonists.[2]

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (Zone of Inhibition)

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |

| Ampicillin (Reference) | 23 | 25 |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | 19 | - |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | - | 22 |

Data extracted from a review on the biological profile of phenoxyacetic acid derivatives.[3]

Anticancer Activity

Recent studies have explored the potential of phenoxyacetic acid derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity (IC₅₀)

| Compound | Cell Line | IC₅₀ (µM) |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | - | 4.8 ± 0.35 |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 ± 0.09 (µg/ml) |

| Robustic acid derivative 2a | HL-60 | 1.89 ± 0.15 |

| Robustic acid derivative 2b | HL-60 | 2.56 ± 0.21 |

| Robustic acid derivative 2c | HL-60 | 3.12 ± 0.28 |

Data extracted from various studies on the anticancer activity of phenoxyacetic acid derivatives.[3][4]

Experimental Protocols for Biological Assays

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Celecoxib)

-

96-well plates

-

Incubator

-

Plate reader for measuring the product (e.g., prostaglandin E₂) via ELISA or other detection methods.

Procedure:

-

Enzyme Preparation: Prepare a working solution of human recombinant COX-2 enzyme in the reaction buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the test compound or reference inhibitor. Include control wells with enzyme and vehicle (solvent) only.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping agent, such as a strong acid.

-

Product Quantification: Quantify the amount of prostaglandin produced using a suitable method, such as an ELISA kit specific for PGE₂.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

FFA1 Agonist Activity Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonistic activity of compounds on the FFA1 receptor by measuring intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human FFA1 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compounds and a reference agonist (e.g., a known FFA1 agonist)

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Seeding: Seed the FFA1-expressing cells into the microplates and culture them until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in the assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Wash the cells with the assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the test compounds or reference agonist at various concentrations.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: Determine the maximum fluorescence response for each concentration and plot the dose-response curve. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent

-

Reference antimicrobial agent

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer or plate reader.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antimicrobial in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Incubator

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of this compound derivatives that act as COX-2 inhibitors are mediated by blocking the synthesis of prostaglandins from arachidonic acid.

FFA1 Agonist Signaling Pathway

As FFA1 agonists, phenoxyacetic acid derivatives promote insulin secretion by activating a G-protein coupled receptor signaling cascade in pancreatic β-cells.

PPARγ Agonist Signaling in Cancer

Some phenoxyacetic acid derivatives have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation and apoptosis, making it a target in cancer therapy.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of new drugs targeting inflammation, diabetes, microbial infections, and cancer. This technical guide has provided a comprehensive overview of the current literature, including synthetic methodologies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways. It is anticipated that further research in this area will lead to the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of 4-Formylphenoxyacetic Acid from p-Hydroxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Formylphenoxyacetic acid from p-hydroxybenzaldehyde. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. In this procedure, the hydroxyl group of p-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid. This results in the formation of an ether linkage, yielding the desired product. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The following sections detail the reaction protocol, present key data in a structured format, and illustrate the synthetic workflow.

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | [1][2] |

| CAS Number | 22042-71-3 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 193-196 °C | [1] |

| Purity | ≥97.0% | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.2 (s, 1H), 9.89 (s, 1H), 7.88 (d, J=8.0 Hz, 2H), 7.12 (d, J=8.0 Hz, 2H), 4.85 (s, 2H) | [3] |

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and haloacetic acids.[4][5][6]

Materials:

-

p-Hydroxybenzaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Water (distilled or deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Phenoxide:

-

In a round-bottom flask, dissolve p-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide or potassium hydroxide. For every 1 mole of p-hydroxybenzaldehyde, use approximately 2 moles of the base. The base facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][5]

-

Stir the mixture until the p-hydroxybenzaldehyde is completely dissolved.

-

-

Williamson Ether Synthesis Reaction:

-

To the solution of the phenoxide, add an equimolar amount of chloroacetic acid.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle boil with continuous stirring. A water bath or heating mantle can be used for heating.[4][5]

-

Allow the reaction to reflux for approximately 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic, as indicated by pH paper. This step protonates the carboxylate to form the carboxylic acid and precipitates the product.[4][5]

-

Cool the acidified mixture in an ice bath to ensure complete precipitation of the this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts and other water-soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water) to yield a pure crystalline solid.[4]

-

-

Drying and Characterization:

-

Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 193-196 °C.[1]

-

Synthesis Workflow

Caption: Synthetic workflow for this compound.

References

- 1. This compound = 97.0 T 22042-71-3 [sigmaaldrich.com]

- 2. Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(22042-71-3) 1H NMR spectrum [chemicalbook.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 4-Formylphenoxyacetic Acid as a Linker in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenoxyacetic acid is a versatile linker for solid-phase synthesis (SPS), particularly valuable in the construction of diverse libraries of small molecules and peptides. Its aldehyde functionality allows for the immobilization of primary amines via reductive amination, forming a stable secondary amine linkage. This acid-labile linker is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, offering a straightforward method for the synthesis of C-terminally modified peptides and various small molecule scaffolds. Cleavage from the support is typically achieved under moderate acidic conditions, yielding the desired product with a free carboxylic acid at the point of attachment.

Core Applications

-

Combinatorial Chemistry: Rapid generation of libraries of N-substituted amino acids and other small molecules.

-

Peptide Modification: Synthesis of peptides with C-terminal modifications.

-

Scaffold Decoration: Attachment and subsequent elaboration of core molecular structures.

Principle of a Traceless Linker

This compound acts as a "traceless" linker in the sense that after cleavage, the linker itself is not incorporated into the final molecule. The cleavage of the ether bond of the phenoxyacetic acid moiety under acidic conditions releases the synthesized molecule with a carboxylic acid group, while the formyl group remains on the resin.

Data Presentation

Table 1: Representative Yields and Purities for Solid-Phase Synthesis using Aldehyde-Based Linkers

| Product Type | Linker Type | Cleavage Conditions | Crude Yield (%) | Crude Purity (%) | Reference |

| Peptide Hydroxamates | 5-[(2 or 4)-formyl-3,5-dimethoxyphenoxy]butyramido-polyethylene glycol-polystyrene (BAL-PEG-PS) | TFA with scavengers | 68-83 | >85 | [1] |

| Peptide Aldehydes | 5-[(2 or 4)-formyl-3,5-dimethoxyphenoxy]butyramido-polyethylene glycol-polystyrene (BAL-PEG-PS) | LiAlH4 in THF | 16-53 | 30-40 | [1] |

| Substituted Proline Amides | 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker) | Not Specified | 25 (isolated) | >95 (by 1H NMR) | [2] |

Experimental Protocols

Protocol 1: Immobilization of a Primary Amine via Reductive Amination

This protocol describes the attachment of a primary amine to a solid support functionalized with this compound.

Materials:

-

This compound-functionalized resin (e.g., aminomethyl polystyrene with the linker pre-attached)

-

Primary amine

-

Sodium cyanoborohydride (NaBH₃CN)

-

N,N-Dimethylformamide (DMF)

-

1% Acetic acid in DMF

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Amine Coupling:

-

Dissolve the primary amine (3-5 equivalents relative to resin loading) in 1% acetic acid in DMF.

-

Add the amine solution to the swollen resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

-

Reduction:

-

Add sodium cyanoborohydride (3-5 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 4-16 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

-

-

Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Dipeptide

This protocol outlines the synthesis of a dipeptide on the immobilized primary amine.

Materials:

-

Resin from Protocol 1

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in DMF

-

DMF, DCM

Procedure:

-

Fmoc Deprotection (if applicable): If the immobilized amine was Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash with DMF (3x) and DCM (3x).

-

First Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-30 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x) and DCM (3x).

-

Second Amino Acid Coupling: Repeat step 2 with the second Fmoc-amino acid.

-

Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x), MeOH (3x), and DCM (3x).

-

Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Synthesized Molecule

This protocol describes the release of the final product from the solid support.

Materials:

-

Peptide-on-resin from Protocol 2

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dry resin in a reaction vessel.

-

Cleavage:

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Product Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and add to a 10-fold volume of cold diethyl ether.

-

-

Isolation:

-

A precipitate of the crude product should form.

-

Centrifuge the mixture and decant the ether.

-

Wash the precipitate with cold ether and centrifuge again.

-

Dry the crude product under vacuum.

-

-

Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: General workflow for solid-phase synthesis using a this compound linker.

References

Applications of 4-Formylphenoxyacetic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-Formylphenoxyacetic acid in medicinal chemistry. It serves as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed application notes, experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive aldehyde group and a carboxylic acid moiety linked to a stable phenoxy backbone. This unique structural arrangement makes it an invaluable building block in medicinal chemistry, enabling the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. Its utility spans various therapeutic areas, including oncology, infectious diseases, inflammation, and metabolic disorders. This document will explore its key applications and provide practical guidance for its use in the laboratory.

Core Applications in Drug Discovery

The aldehyde functionality of this compound serves as a convenient handle for the introduction of various pharmacophores through reactions such as Schiff base formation, while the carboxylic acid group can be modified to enhance pharmacokinetic properties or to interact with specific biological targets.

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core scaffold can be elaborated to generate compounds that induce apoptosis, inhibit cell proliferation, and target specific enzymes involved in cancer progression.

Quantitative Data Summary: Anticancer Activity

| Compound Type | Cell Line | Activity Metric | Value | Reference |

| Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | IC50 | 1.43 µM | [1] |

| Phenoxyacetamide Derivative | MCF-7 (Breast Cancer) | IC50 | >10 µM | [1] |

| 2-(4-nitrophenoxy)acetamide Derivative | MCF-7 (Breast Cancer) | IC50 | Not specified | [2] |

| Thiazole Derivative | A549 (Lung Cancer) | IC50 | 2.47 µM | |

| Thiazole Derivative | H69 (Lung Cancer) | IC50 | Low micromolar |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a this compound derivative against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Experimental Workflow: Anticancer Drug Screening

Figure 1: A generalized workflow for the synthesis and anticancer screening of this compound derivatives.

Antimicrobial Agents

The structural motif of this compound is present in a variety of compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

| Compound Type | Organism | Activity Metric | Value | Reference |

| Azomethine Derivative | Staphylococcus aureus | Zone of Inhibition | Good activity | [6] |

| Azomethine Derivative | Escherichia coli | Zone of Inhibition | Good activity | [6] |

| 1,3,4-Thiadiazole Derivative | Various microbes | Zone of Inhibition | Significant activity | [7] |

| Pyrazole Derivative | Acinetobacter baumannii | Zone of Inhibition | Up to 85 mm | [8] |

| Pyrazole Derivative | Acinetobacter baumannii | MIC | As low as 4 µg/mL | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol describes a standardized method for determining the susceptibility of a bacterial strain to derivatives of this compound.[7][8][9]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

This compound derivative (test compound)

-

Blank sterile filter paper disks (6 mm diameter)

-

Standard antibiotic disks (positive control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from a pure culture and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

-

-

Disk Application:

-

Impregnate sterile blank disks with a known concentration of the test compound.

-

Using sterile forceps, place the impregnated disks, along with standard antibiotic disks, onto the inoculated agar surface.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the test compound.

-

Anti-inflammatory Agents

Derivatives of this compound have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Type | Enzyme | Activity Metric | Value | Reference |

| Phenoxyacetic acid derivative | COX-2 | IC50 | 0.06 µM | [5] |

| Pyrazoline-phenoxyacetic acid derivative | COX-2 | IC50 | 0.03 µM | [10] |

| 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivative | COX-2 | % Inhibition | 72-79% |

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This protocol provides a general method for assessing the COX-2 inhibitory activity of this compound derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound derivative (test compound)

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

Stannous chloride solution

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare a working solution of the COX-2 enzyme in the reaction buffer.

-

Prepare serial dilutions of the test compound and the positive control.

-

-

Reaction Mixture:

-

In a microplate, combine the reaction buffer, heme cofactor, and the COX-2 enzyme solution.

-

Add the test compound or positive control to the respective wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for a short period (e.g., 2 minutes).

-

Stop the reaction by adding stannous chloride solution, which reduces the prostaglandin H₂ (PGH₂) intermediate to the more stable prostaglandin F₂α (PGF₂α).

-

-

Quantification of Prostaglandin:

-

Quantify the amount of prostaglandin produced (e.g., PGE₂) using an EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antidiabetic Agents

Certain derivatives of this compound have been identified as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells, and its activation leads to enhanced glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[11][12]

Quantitative Data Summary: Antidiabetic Activity

| Compound Type | Target | Activity Metric | Value | Reference |

| Phenoxyacetic acid derivative | FFA1 | EC50 | 62.3 nM | [12] |